molecular formula C9H5Br2F3O B3034276 4-Bromo-3-(trifluoromethyl)phenacyl bromide CAS No. 1523196-85-1

4-Bromo-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B3034276
CAS No.: 1523196-85-1
M. Wt: 345.94 g/mol
InChI Key: HTCQEBPXDKYBHT-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5Br2F3O. It is known for its unique chemical structure, which includes both bromine and trifluoromethyl groups attached to a phenacyl moiety. This compound is used in various scientific research applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)phenacyl bromide typically involves a multi-step process. One common method includes the bromination of 4-bromo-3-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group[2][2].

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product[2][2].

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)phenacyl bromide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the trifluoromethyl group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison: 4-Bromo-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCQEBPXDKYBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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